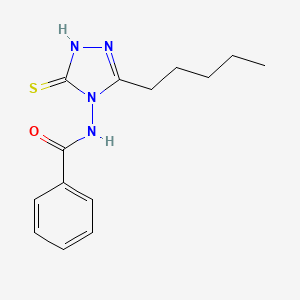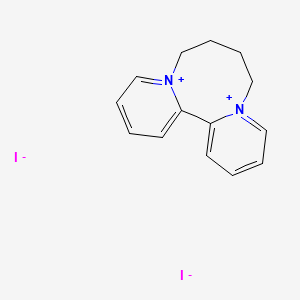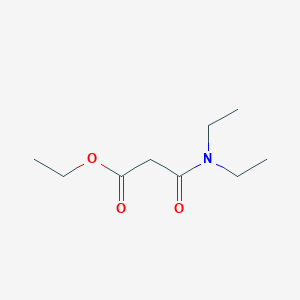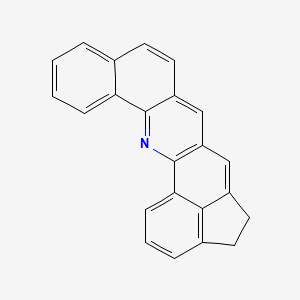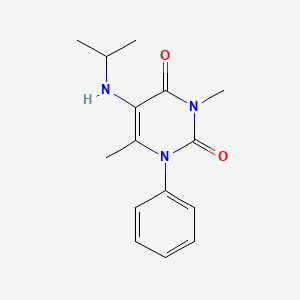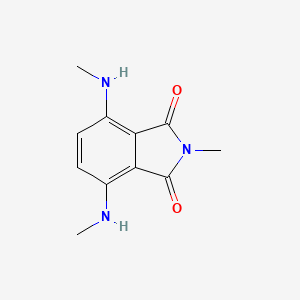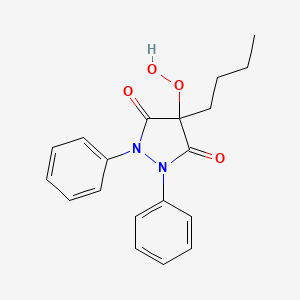
4-Butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione involves the condensation of Schiff bases formed from p-aminobenzoic acid and its methyl and ethyl esters as amine components and substituted aromatic aldehydes . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include N-bromosuccinimide for oxidation and sodium borohydride for reduction . Major products formed from these reactions include derivatives such as 4-butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical development and method validation . In biology, it is studied for its anti-inflammatory and analgesic effects . In medicine, it is used in the treatment of inflammatory conditions such as ankylosing spondylitis and rheumatoid arthritis . In the industry, it is used in the production of pharmaceutical reference standards .
Mécanisme D'action
The mechanism of action of 4-Butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione involves the inhibition of prostaglandin synthesis . Prostaglandins are lipid compounds that have various roles in inflammation, pain, and fever. By inhibiting their synthesis, this compound reduces inflammation, pain, and fever . The molecular targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the conversion of arachidonic acid to prostaglandins .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione include phenylbutazone, oxyphenbutazone, sulphinpyrazone, and monophenylbutazone . These compounds share similar anti-inflammatory and analgesic properties but differ in their chemical structure and specific applications . For example, phenylbutazone is commonly used in the treatment of backache and ankylosing spondylitis, while oxyphenbutazone is used for its anti-inflammatory effects . The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct pharmacological properties .
Propriétés
Numéro CAS |
33053-06-4 |
|---|---|
Formule moléculaire |
C19H20N2O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4-butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-14-19(25-24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3 |
Clé InChI |
KUJSDTAPCZMJGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
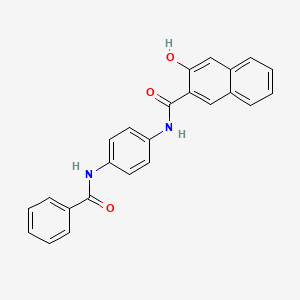

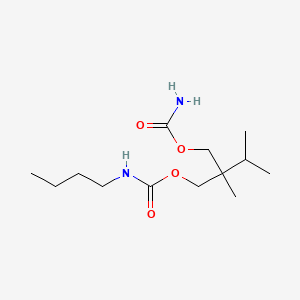
![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)
![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)
